3,5-Dichloro-1,4-dimethylpyrazole
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Overview
Description
3,5-Dichloro-1,4-dimethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two chlorine atoms at positions 3 and 5 and two methyl groups at positions 1 and 4. The molecular formula is C5H6Cl2N2, and it has a molecular weight of 165.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-1,4-dimethylpyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions can yield pyrazole derivatives . Another method involves the use of diazo compounds and acetylenes, which undergo cycloaddition reactions to form pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1,4-dimethylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,5-Dichloro-1,4-dimethylpyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1,4-dimethylpyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved may include inhibition of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the chlorine atoms, making it less reactive in substitution reactions.
1,4-Dimethylpyrazole: Lacks both chlorine atoms and the methyl group at position 5, resulting in different chemical properties.
3,5-Dichloro-1,4-dimethyl-1H-pyrazole: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness
3,5-Dichloro-1,4-dimethylpyrazole is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and properties. This makes it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
3,5-dichloro-1,4-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWULABPOIGMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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